4-Bromo-5-methyl-3-phenylisoxazole (CAS 31295-65-5): A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Applications
4-Bromo-5-methyl-3-phenylisoxazole (CAS 31295-65-5): A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Applications
As a Senior Application Scientist, I approach the synthesis and utilization of heterocyclic building blocks not merely as a series of chemical reactions, but as the strategic assembly of molecular architecture. 4-Bromo-5-methyl-3-phenylisoxazole (CAS 31295-65-5) is a privileged structural motif in modern drug discovery[1]. The isoxazole core serves as a robust bioisostere for amides and esters, offering enhanced metabolic stability and favorable hydrogen-bonding dynamics.
Crucially, the bromine atom at the C4 position acts as an orthogonal handle for transition-metal-catalyzed cross-coupling, enabling the divergent synthesis of complex pharmacophores ranging from oncology drugs to neurotherapeutics[2][3]. This whitepaper dissects the physicochemical properties, mechanistic utility, and validated synthetic protocols for this critical intermediate.
Physicochemical Properties & Structural Dynamics
Understanding the baseline properties of 4-bromo-5-methyl-3-phenylisoxazole is essential for optimizing downstream reaction conditions, particularly in biphasic cross-coupling systems where partition coefficients dictate reaction kinetics.
Table 1: Quantitative Data and Chemical Properties
| Property | Value | Scientific Implication |
| CAS Number | 31295-65-5 | Standardized identifier for procurement and regulatory tracking. |
| Molecular Formula | C10H8BrNO | Indicates a high degree of unsaturation and halogenation[1]. |
| Molecular Weight | 238.08 g/mol | Optimal low-molecular-weight building block for Lipinski-compliant drugs[1]. |
| LogP (Estimated) | ~3.0 | High lipophilicity; requires organic co-solvents (e.g., 1,4-Dioxane, DMF) in aqueous cross-coupling reactions. |
| InChIKey | BOAIRCXZUYJGKO-UHFFFAOYSA-N | Unique structural hash for cheminformatics database querying. |
| Physical State | Liquid / Low-melting solid | Dictates handling protocols; typically transferred via positive displacement pipettes or melted gently prior to use. |
Mechanistic Role in Drug Discovery
The strategic placement of the bromine atom at the C4 position is not accidental. The C3-phenyl and C5-methyl groups provide steric shielding, which can complicate oxidative addition during catalysis but ultimately locks the resulting biaryl systems into specific dihedral conformations. This conformational restriction is highly prized in rational drug design.
BET Bromodomain Inhibitors (Oncology)
Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are epigenetic readers that recognize acetylated lysine residues on histones. Isoxazole derivatives synthesized from 4-bromo-5-methyl-3-phenylisoxazole act as potent acetyl-lysine mimetics. Through Suzuki coupling, the isoxazole is attached to scaffolds like dihydroquinoxalin-2(1H)-ones, allowing the molecule to deeply penetrate the WPF subpocket of BRD4, thereby suppressing the c-Myc oncogene and halting tumor proliferation[2].
COX-2 Inhibitors (Inflammation)
The 3,4-diarylisoxazole core is the defining pharmacophore of Valdecoxib, a potent non-steroidal anti-inflammatory drug (NSAID). The C4-bromo precursor is subjected to Suzuki-Miyaura coupling with sulfonamide-bearing arylboronic acids to construct this active core, providing a highly efficient route to COX-2 selective inhibitors[3][4].
COMT Inhibitors (Neurology)
Catechol-O-methyltransferase (COMT) inhibitors are critical adjunct therapies in Parkinson's disease (e.g., Tolcapone) to prevent the peripheral degradation of L-Dopa. Incorporating the isoxazole moiety via cross-coupling significantly improves the brain/plasma ratio and extends the metabolic half-life of these therapeutics[5][6].
Fig 1. Mechanism of action for isoxazole-derived BET bromodomain inhibitors in oncology.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. I have explicitly included the causality behind reagent selection and the analytical checkpoints required to verify success.
Protocol 1: Regioselective Electrophilic Bromination
Objective: Synthesize 4-bromo-5-methyl-3-phenylisoxazole from 5-methyl-3-phenylisoxazole. Causality: While the isoxazole ring is generally electron-poor, the electron-donating methyl group at C5 and the phenyl ring at C3 activate the C4 position toward electrophilic aromatic substitution[7]. N-Bromosuccinimide (NBS) is utilized instead of molecular bromine ( Br2 ) to maintain a low, controlled steady-state concentration of electrophilic bromine, preventing destructive over-oxidation[8][9].
Step-by-Step Procedure:
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Preparation: Dissolve 5-methyl-3-phenylisoxazole (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL) in a flame-dried round-bottom flask under an argon atmosphere. Why DMF? The polar aprotic solvent stabilizes the Wheland-like transition state during electrophilic attack.
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Addition: Cool the reaction mixture to 0 °C using an ice bath. Add NBS (1.1 equiv, 11 mmol) portion-wise over 15 minutes to control the exothermic reaction[8].
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
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Validation Check: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the precursor mass ( m/z 160 [M+H]+ ) disappears, replaced by the characteristic 1:1 isotopic doublet of the brominated product ( m/z 238, 240 [M+H]+ ).
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Quench & Extraction: Pour the mixture into ice water (50 mL) containing 10% aqueous sodium thiosulfate ( Na2S2O3 ) to neutralize any residual active bromine species. Extract with Ethyl Acetate (3 × 30 mL).
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Purification: Wash the combined organic layers with brine (5 × 30 mL) to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the pure product.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the C4 position to generate 3,4,5-trisubstituted isoxazole drug candidates. Causality: The C4-bromo isoxazole is highly sterically hindered. Therefore, standard catalysts like Pd(PPh3)4 often fail or require excessive heating. Utilizing Pd(dppf)Cl2 is critical because the bidentate dppf ligand possesses a large bite angle, which forces the palladium center into a geometry that dramatically accelerates the challenging reductive elimination step[2][5].
Step-by-Step Procedure:
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Assembly: Charge a Schlenk tube with 4-bromo-5-methyl-3-phenylisoxazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), anhydrous K2CO3 (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv)[5].
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Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles. Why? Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.
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Heating: Seal the tube and heat to 90 °C in an oil bath for 8–12 hours[3].
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Validation Check: Analyze via TLC (Hexanes/EtOAc 3:1). The precipitation of "palladium black" on the walls of the flask often visually indicates that the catalyst has completed its lifecycle and the reaction has reached maximum conversion.
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Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium particulates, and partition between EtOAc and water. Isolate the organic layer, concentrate, and purify via automated flash chromatography.
Fig 2. Synthetic workflow and downstream pharmacological applications of CAS 31295-65-5.
Sources
- 1. CAS 31295-65-5 | 4-Bromo-5-methyl-3-phenylisoxazole,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP2938600B1 - Comt inhibitors - Google Patents [patents.google.com]
- 6. EP2938600B1 - Comt inhibitors - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
